N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S2/c1-8-3-6-11(16-8)10(15-2)7-12-17(13,14)9-4-5-9/h3,6,9-10,12H,4-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARVZSAPMWAVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide typically involves nucleophilic and amidation reactions. The starting materials include 2-methoxy-5-methylthiophene and cyclopropanesulfonyl chloride. The reaction proceeds under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylthiophene: This compound shares the thiophene ring but lacks the cyclopropane and sulfonamide groups.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar in structure but contains a borate group instead of the thiophene ring.
Uniqueness
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, sulfonamide group, and thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS. Its structure includes a cyclopropane ring, a sulfonamide group, and a thiophene moiety, which contribute to its reactivity and interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Cyclopropane Ring | Contributes to rigidity and unique steric properties |
| Sulfonamide Group | Enhances solubility and potential for enzyme inhibition |
| Thiophene Moiety | Imparts electronic properties useful in biological interactions |
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. The following steps outline the general synthetic route:
- Starting Materials : 2-methoxy-5-methylthiophene and cyclopropanesulfonyl chloride.
- Reaction Conditions : Conducted under basic conditions using triethylamine to facilitate nucleophilic attack.
- Purification : The product is purified through recrystallization or chromatography.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity. The presence of methoxy and methyl groups on the thiophene ring enhances its binding affinity, potentially leading to various therapeutic applications.
Research Findings
- Enzyme Inhibition : Early research indicates that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, suggesting its potential in treating inflammatory diseases.
- Receptor Interaction : Molecular docking studies have shown promising interactions with various biological receptors, indicating its role as a potential ligand for therapeutic targets.
-
Case Studies :
- A study demonstrated that derivatives of thiophene compounds exhibited significant anti-inflammatory activity in animal models, supporting further investigation into this compound's therapeutic potential.
- Another research project focused on the compound's ability to modulate protein interactions, which could be crucial for developing new drug candidates.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Acetyl-5-methylthiophene | Thiophene core without cyclopropane or sulfonamide | Lacks the unique cyclopropane structure |
| N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide | Contains a borate group | Different functional group impacts biological activity |
Q & A
Q. What in vitro-in vivo translation challenges arise, and how are they addressed?
- ADME Profiling : Perform hepatic microsome assays (human/rat) to predict clearance rates. Use Caco-2 monolayers for permeability (Papp > 1 × 10 cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
